N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
Overview
Description
Compounds like N2-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ can be a hydrogen or an organic group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like amidation, where a carboxylic acid reacts with an amine to form an amide . Another common reaction is the deboronation of boronic esters, which can be used to introduce new functional groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy (MS) . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, amides can undergo reactions like hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N2-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide would depend on its molecular structure. Properties like solubility, melting point, and acidity can be predicted based on the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of such compounds could involve exploring their potential applications in various fields like medicine, agriculture, and materials science. This could involve studying their biological activity, developing new synthesis methods, or investigating their physical properties .
Properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEGEVBRYFTUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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